6-Methoxy-1,3-dimethyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1,3-dimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-7-12(2)11-6-9(13-3)4-5-10(8)11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBSGNGCBFHPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Methoxy 1,3 Dimethyl 1h Indole and Its Derivatives
Classical Indole (B1671886) Synthesis Approaches and Mechanistic Adaptations
Classical methods for indole synthesis have long been the foundation for constructing this heterocyclic system. chim.itnih.gov However, the introduction of substituents, such as the methoxy (B1213986) group in 6-methoxy-1,3-dimethyl-1H-indole, necessitates modifications to these traditional routes to ensure desired regiochemical outcomes.
Fischer Indole Synthesis Modifications for Methoxy-Substituted Precursors
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement to yield the indole. wikipedia.org
The presence of a methoxy group on the phenylhydrazine precursor can significantly influence the course of the Fischer indole synthesis. nih.govnih.gov The position of the methoxy group can direct the cyclization, sometimes leading to unexpected products. nih.govnih.gov For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can yield an abnormal product due to cyclization on the side of the methoxy group. nih.gov Careful selection of acid catalysts, such as Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃, ZnCl₂), is crucial for controlling the reaction pathway. wikipedia.org Modifications, such as the Buchwald modification involving a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope of this method for synthesizing substituted indoles. wikipedia.org
| Catalyst Type | Examples |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid |
| Lewis Acids | Boron trifluoride (BF₃), Zinc chloride (ZnCl₂) |
Bischler-Möhlau Indole Synthesis and Regiochemical Considerations
The Bischler-Möhlau synthesis provides a route to 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of aniline (B41778). wikipedia.org This method has historically been challenged by harsh reaction conditions and often results in poor yields and unpredictable regioselectivity. wikipedia.org
For the synthesis of a 6-methoxy-substituted indole, the starting aniline would need to possess a methoxy group at the para-position to the amine. The reaction mechanism involves the initial formation of an α-arylamino-acetophenone intermediate, which then undergoes cyclization. wikipedia.org The regiochemistry of the final indole is determined by the position of the substituents on the aniline ring. Modern modifications, including the use of lithium bromide as a catalyst or microwave irradiation, have been developed to improve the efficiency and predictability of this reaction. wikipedia.org
Hemetsberger Indole Synthesis for Methoxyindole Derivatives
The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is particularly useful for synthesizing indoles with specific substitution patterns, including methoxyindoles. chim.itresearchgate.net The starting materials, α-azidocinnamate esters, are typically prepared through an aldol (B89426) condensation between an aryl aldehyde and an α-azidoacetate. researchgate.net
The synthesis of a 6-methoxyindole (B132359) derivative via the Hemetsberger route would begin with a 4-methoxybenzaldehyde. The thermal cyclization of the resulting azido-propenoic ester proceeds via a postulated nitrene intermediate to furnish the corresponding 6-methoxyindole-2-carboxylate. wikipedia.orgresearchgate.net This method has been successfully applied to the large-scale synthesis of 2-carbomethoxy-6-methoxyindole. researchgate.net
Modern Catalytic Approaches for Indole Ring Construction and Functionalization
Modern organic synthesis has seen a surge in the development of catalytic methods for constructing and functionalizing heterocyclic rings. For the synthesis of this compound, catalytic strategies offer advantages in terms of efficiency, selectivity, and milder reaction conditions.
Rhodium-catalyzed reactions have emerged as a powerful tool for the synthesis of complex indole derivatives. acs.orgacs.org For instance, a rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes has been developed to produce cyclopenta[b]indol-1(4H)-ones. acs.orgacs.org In this approach, the electronic properties and the position of substituents on the indole ring significantly impact the reaction's efficiency. acs.orgacs.org Electron-donating groups, such as a methoxy group, at various positions on the indole aldehyde have been shown to be compatible with the reaction conditions, affording the desired products in moderate to good yields. acs.orgacs.org
Regioselective Synthesis Strategies for 6-Methoxy and 1,3-Dimethyl Moieties
Achieving the specific substitution pattern of this compound requires careful regioselective control during the synthesis. The introduction of the methoxy group at the 6-position is often accomplished by starting with a precursor already containing this functionality, such as 4-methoxyaniline or 4-methoxybenzaldehyde.
The methylation at the 1- and 3-positions can be achieved through various methods. N-alkylation of the indole ring is a common strategy to introduce the methyl group at the 1-position. organic-chemistry.org However, this can sometimes be challenging due to the competing alkylation at the C-3 position. organic-chemistry.org A dearomatization-rearomatization strategy has been developed for the reductive cross-coupling of indoles with ketones, which could be adapted for methylation. organic-chemistry.org The methyl group at the 3-position can be introduced by using a ketone, such as acetone, in a Fischer indole synthesis or through other functionalization reactions on a pre-formed indole ring.
Principles of Green Chemistry in the Synthesis of Methoxyindoles
The principles of green chemistry are increasingly being applied to the synthesis of indoles to develop more environmentally benign processes. tandfonline.comtandfonline.comresearchgate.net This includes the use of greener solvents, catalysts, and energy sources.
Recent advancements have focused on:
Mechanochemistry: A solvent-free mechanochemical protocol for the Fischer indole synthesis has been developed using oxalic acid and dimethylurea, which is applicable to a wide range of substrates. rsc.org
Microwave-assisted synthesis: Microwave irradiation has been employed to accelerate indole synthesis, often leading to higher yields and shorter reaction times. tandfonline.comtandfonline.com
Multicomponent reactions: Sustainable multicomponent reactions for indole synthesis have been developed using inexpensive and readily available starting materials in benign solvents like ethanol, without the need for a metal catalyst. rsc.org
Green catalysts and solvents: The use of nanocatalysts, ionic liquids, and water as a solvent are being explored to make indole synthesis more sustainable. researchgate.net For example, a tartaric acid-dimethylurea melt can serve as both the solvent and catalyst for the synthesis of functionalized indoles under mild conditions. organic-chemistry.org
These green approaches offer promising alternatives to traditional methods for the synthesis of this compound and its derivatives, minimizing waste and environmental impact.
Spectroscopic Data for this compound Not Publicly Available
Searches were conducted to locate Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional (2D) NMR, Fourier Transform Infrared (FTIR), and FT-Raman spectroscopic information. While data exists for structurally related compounds—such as 6-methoxy-1H-indole, 6-methoxy-3-methyl-1H-indole, and various other methylated or methoxy-substituted indoles—this information cannot be directly extrapolated to this compound with the required degree of scientific accuracy.
Structural elucidation in chemistry relies on the precise analysis of spectroscopic data unique to each compound. The position and nature of substituent groups, such as the methyl groups at the N1 and C3 positions and the methoxy group at the C6 position, have a distinct and significant influence on the magnetic and vibrational environment of the molecule's atoms. Using data from isomers or analogues would lead to an inaccurate and speculative representation of the target compound's spectroscopic properties.
For a thorough analysis as outlined in the request, access to the actual spectra or tabulated peak data from experimental analysis of this compound would be necessary. Without this foundational data, any attempt to generate the specified content would not meet the standards of a professional and authoritative scientific article.
Information on related compounds can be found in various sources, which detail the general characteristics of the indole nucleus and the typical spectral regions for methoxy and methyl functional groups. nih.govrsc.orgbeilstein-journals.orgchemicalbook.comsamipubco.comuq.edu.auchim.it However, for an in-depth and accurate structural discussion of this compound, specific empirical data is required.
Advanced Spectroscopic and Structural Elucidation Methodologies
Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and probing the structure of 6-Methoxy-1,3-dimethyl-1H-indole. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, both the parent molecule and its characteristic fragments can be identified.
A key fragmentation pathway for indole (B1671886) derivatives involves the cleavage of bonds adjacent to the indole nucleus. In the case of this compound, the fragmentation pattern would likely show the loss of methyl groups and potentially the methoxy (B1213986) group, providing valuable structural information.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. scielo.br The exact mass of the compound is a critical piece of data for its unambiguous identification. For instance, the predicted monoisotopic mass of a related compound, 6-methoxy-1-methyl-1H-indole, is 161.084063974 Da. nih.gov This level of precision helps to distinguish between compounds with the same nominal mass but different elemental formulas.
| Ion | Predicted m/z |
| [M+H]⁺ | 176.1070 |
| [M+Na]⁺ | 198.0889 |
This interactive table displays the predicted m/z values for the protonated and sodiated adducts of this compound, which are commonly observed in HRMS analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing indole alkaloids and their derivatives. scielo.brnih.gov It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. scielo.br Tandem mass spectrometry (ESI-MS/MS) can then be employed to induce fragmentation of the selected parent ion, revealing details about its structure. scielo.brnih.gov The fragmentation of deprotonated plumeran indole alkaloids, for example, has been studied using ESI-MS/MS, demonstrating that the main product ions often result from remote hydrogen rearrangements. scielo.brchemrxiv.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of this compound. sci-hub.se The absorption of UV-Vis light by the molecule corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals (electronic transitions). The indole ring system possesses a conjugated π-system, which gives rise to characteristic absorption bands in the UV region.
The position and intensity of these absorption bands are sensitive to the substituents on the indole ring. The methoxy group at the 6-position and the methyl groups at the 1- and 3-positions will influence the electronic structure and, consequently, the UV-Vis spectrum. The spectrum of the parent compound, indole, shows absorption maxima that can be compared to that of its derivatives to understand the electronic effects of the substituents. nist.gov Generally, electron-donating groups like the methoxy group can cause a bathochromic (red) shift in the absorption maxima.
| Compound | λmax (nm) | Solvent |
| Indole | 216, 266, 287 | Not Specified |
| 6-Methoxy-1H-indole | Not Specified | Not Specified |
| This compound | Not Specified | Not Specified |
This interactive table compares the known UV absorption maxima of indole with the expected, though not specifically found, data for its methoxy and dimethylated derivatives. The exact λmax values for this compound would require experimental measurement.
Chemical Reactivity and Transformation Studies of 6 Methoxy 1,3 Dimethyl 1h Indole
Electronic and Steric Effects of Substituents on Indole (B1671886) Nucleus Reactivity
The unique reactivity profile of 6-methoxy-1,3-dimethyl-1H-indole is a direct consequence of the combined electronic and steric contributions of its substituents.
The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic site in the unsubstituted parent compound. researchgate.net However, substituents can profoundly alter this reactivity. The 6-methoxy group, an electron-donating group (EDG), significantly activates the indole nucleus towards electrophilic attack. chim.itlumenlearning.com This activation stems from the +M (mesomeric) effect, where the oxygen's lone pair of electrons delocalizes into the benzene (B151609) portion of the indole ring, increasing the electron density.
Table 1: Effect of Substituents on Indole Reactivity in Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Influence on Reactivity | Typical Regioselectivity |
| Methoxy (B1213986) | 6 | +M (strong), -I (weak) | Strong Activation | C7, C5, C2 |
| Methyl | 1 | +I | Weak Activation | N/A (position blocked) |
| Methyl | 3 | +I | Weak Activation | N/A (position blocked) |
Data compiled from general principles of organic chemistry and findings from cited literature. lumenlearning.comrsc.org
The two methyl groups in this compound exert their own distinct electronic and steric effects.
The 1-methyl group (N-methyl) has several important consequences:
No N-H Acidity : It removes the acidic N-H proton, preventing deprotonation under basic conditions. This precludes reactions that proceed via an indolyl anion. researchgate.net
Increased Nucleophilicity : As an electron-donating group (+I effect), it slightly increases the electron density of the indole ring system, further activating it towards electrophiles.
Steric Shielding : It provides some steric hindrance to electrophilic attack at the C2 and C7 positions, although this effect is generally considered minor.
The 3-methyl group has a more profound impact on reactivity:
Blocked C3 Position : It occupies the C3 position, which is the most kinetically favored site for electrophilic attack in most indoles. researchgate.net Consequently, electrophiles are forced to attack other available positions, primarily C2, C4, or C7.
Steric Hindrance : The methyl group at C3 introduces significant steric bulk around the C2 and C4 positions, potentially directing incoming electrophiles to the less hindered C7 position. Studies on related substituted heterocycles show that methyl groups can weaken the hydrogenation ability of the ring by increasing spatial requirements. mdpi.com
The combination of the blocked C3 position and the activating 6-methoxy group makes the C2 and C7 positions the most likely sites for electrophilic substitution in this compound.
Functionalization Reactions at Specific Positions of the Indole Nucleus
The specific substitution pattern of this compound allows for targeted functionalization at various positions on the indole core.
Functionalization of the indole nucleus through the introduction of alkyl and aryl groups is a cornerstone of synthetic chemistry.
N1-Position : This position is already occupied by a methyl group in the target compound. In related syntheses, N-alkylation is typically achieved by treating an N-H indole with a base followed by an alkyl halide. rsc.org
C3-Position : This position is also blocked by a methyl group. C3-alkylation is a common reaction for N-H indoles, often proceeding via Friedel-Crafts type reactions with Lewis acid catalysts. nih.gov
C2-Position : With the C3 position blocked, C2 becomes a viable site for functionalization. A common strategy involves deprotonation at C2 using a strong base like n-butyllithium to form a 2-lithioindole intermediate. This powerful nucleophile can then react with various electrophiles, including alkyl and aryl halides, to install substituents at the C2 position. The presence of an N-methyl group is known to facilitate this C2-lithiation.
C6-Position : Direct alkylation at C6 is challenging but can be achieved. A developed method for 2,3-disubstituted indoles uses indium-catalyzed alkylation with p-quinone methides, demonstrating high regioselectivity for the C6 position under kinetic control in specific solvents like toluene. acs.org
C7-Position : The C7 position is activated by the 6-methoxy group and is a potential site for electrophilic substitution. Furthermore, directed ortho-metalation strategies can be employed. While the N-methyl group is not a traditional directing group, specific reaction conditions can favor C7 functionalization.
Table 2: Summary of Potential Regioselective Functionalization Strategies
| Position | Strategy | Reagents/Conditions | Notes |
| C2 | Lithiation followed by electrophilic quench | 1. n-BuLi or t-BuLi 2. Alkyl/Aryl Halide (R-X) | C3 position must be blocked. The N-methyl group facilitates C2-lithiation. |
| C6 | Catalytic Alkylation | p-Quinone Methides, In(OTf)₃, Toluene | Provides selective C6-alkylation for 2,3-disubstituted indoles. acs.org |
| C7 | Electrophilic Substitution | Electrophile (E⁺), Lewis/Brønsted Acid | Favored due to electronic activation by the 6-methoxy group and steric hindrance at other positions. |
| N1' | Cross-Coupling | N-Methoxyindoles, Al(OTf)₃ | A method for C3-N1' coupling has been developed, highlighting the umpolung reactivity of N-methoxyindoles. mdpi.com |
This table outlines general strategies applicable to substituted indoles; specific application to this compound may require optimization. acs.orgmdpi.com
The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, using a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org For typical indoles, this reaction occurs regioselectively at the C3 position.
However, in this compound, the C3 position is substituted. In such cases, the Vilsmeier-Haack reaction can proceed at other activated positions. Given the electronic activation provided by the 6-methoxy group and the N-methyl group, formylation is expected to occur at the C2 or C7 position. The outcome can depend on the precise reaction conditions. For some 3,3-disubstituted 3H-indoles (indolenines), the Vilsmeier reagent attacks the 2-methyl group, leading to the formation of a malonaldehyde derivative after hydrolysis. semanticscholar.org
Once a formyl group is installed, it serves as a versatile synthetic handle for further derivatizations. For instance, an indole-carbaldehyde can undergo:
Oxidation to a carboxylic acid.
Reduction to a hydroxymethyl group.
Reductive amination to form aminomethyl derivatives.
Wittig reactions to introduce alkenyl groups.
Condensation reactions with active methylene (B1212753) compounds or amines to build more complex heterocyclic systems. rsc.org
Cascade annulation with alkynes, catalyzed by rhodium, to construct polycyclic indole skeletons. acs.org
The electron-rich nature of the this compound core makes it susceptible to halogenation (e.g., with Cl₂, Br₂, I₂ or reagents like NBS, NCS). The presence of the activating 6-methoxy group enhances this reactivity. chim.it As with other electrophilic substitutions on this substrate, the C3 position is blocked, redirecting the halogen to other sites.
The most probable positions for halogenation are C2, C4, C5, and C7. The precise regioselectivity is a result of the balance between the electronic directing effects of the substituents and steric hindrance.
The 6-methoxy group strongly activates C5 and C7.
The blocked C3 position opens up C2 for attack.
The 1,3-dimethyl groups create steric hindrance that may disfavor attack at C2 and C4, potentially making C7 the most favored position.
In many protocols involving activated indoles, halogenation occurs readily at the most activated available position. researchgate.net For instance, studies on the bromination of substituted indoles have shown that the reaction mechanism and regioselectivity are highly dependent on the substituents present. researchgate.net
Cyclization Reactions Involving the Indole Moiety
The indole scaffold is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds. Consequently, the development of novel cyclization reactions to construct more complex, polycyclic systems from simple indole precursors is a major focus of chemical research.
Recent studies have demonstrated the utility of indole-3-carbaldehydes in rhodium-catalyzed cascade annulations with alkynes to form cyclopenta[b]indol-1(4H)-ones. acs.orgacs.org This reaction proceeds via a C2–H activation of the indole ring, directed by the aldehyde group. The electronic properties and the position of substituents on the indole ring have a notable influence on the reaction's efficiency. acs.orgacs.org For instance, electron-donating groups at the C4-position generally lead to higher yields compared to their placement at the C5, C6, or C7 positions. acs.orgacs.org
In a specific study, various substituted 1-methyl-1H-indole-3-carbaldehydes were reacted with 1,2-diphenylethyne. The results, as summarized in the table below, highlight the impact of the substituent's nature and location on the yield of the cyclization product.
Table 1: Rhodium-Catalyzed [3+2] Cascade Annulation of Substituted 1-methyl-1H-indole-3-carbaldehydes with 1,2-diphenylethyne acs.org
| Indole Substituent | Position | Product Yield (%) |
|---|---|---|
| 4-Methyl | C4 | 73-76 |
| 4-Methoxy | C4 | 73-76 |
| 4-Benzyloxy | C4 | 73-76 |
| 5-Methoxy | C5 | 35-68 |
| 6-Methoxy | C6 | 35-68 |
| 7-Methoxy | C7 | 35-68 |
| Halogen (F, Cl, Br) | Various | 39-84 |
This methodology provides a direct route to constructing a five-membered ring fused to the indole core, a structural feature present in many biologically active molecules. acs.org The scalability of this protocol has been demonstrated, although with a slight decrease in yield. acs.org
Redox Chemistry and Sensitivity of Methoxy-Substituted Indoles
The redox behavior of indoles is fundamental to their biological function and their application in materials science. The presence of a methoxy group on the benzene ring significantly influences the electron density of the indole system, thereby affecting its susceptibility to oxidation and reduction processes. chim.it Methoxy-substituted indoles are generally more electron-rich and, as a result, more prone to oxidation compared to their unsubstituted counterparts. chim.it
The one-electron oxidation of methoxylated indoles has been a subject of study, with techniques like pulse radiolysis being employed to characterize the initially formed indolic radicals. acs.org The position of the methoxy group can direct the outcome of oxidative reactions. For example, the presence of methoxy groups can enhance the reactivity of the indole nucleus towards electrophilic attack at various positions on the benzene ring (C4, C5, C6, and C7). chim.it
Hypervalent iodine reagents have emerged as effective and environmentally benign oxidants in organic synthesis, capable of promoting a variety of bond formations. nih.gov These reagents can induce the oxidation of aromatic compounds, including methoxy-substituted arenes, through a single-electron transfer (SET) mechanism, leading to the formation of aromatic cation radicals. nih.gov This reactivity has been harnessed for the C–H functionalization of heteroarenes. nih.gov
Exploration of Directed Metalation in Substituted Indole Systems for Selective Functionalization
Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This approach utilizes a directing group to position a metal, typically an alkali metal or a transition metal, at a specific site on the ring, which is then quenched with an electrophile to introduce a new substituent.
For indoles, functionalization at the C2 and C3 positions is often favored due to the inherent reactivity of the pyrrole (B145914) ring. rsc.org However, achieving functionalization at other positions, such as C7, can be challenging. rsc.org Directed metalation has been an early and effective method to achieve C7 modification of indoles. rsc.org
More recently, transition-metal-catalyzed C–H activation, guided by a directing group, has become a sophisticated tool for the site-selective functionalization of indoles. nih.govresearchgate.netrepec.orgchemrxiv.org This strategy has been successfully applied to achieve C7-functionalization, forming both carbon-carbon and carbon-heteroatom bonds. rsc.org
A notable example involves the catalyst-controlled, site-selective C–H functionalization of 3-acyl indoles. nih.govresearchgate.netrepec.orgchemrxiv.org In this system, an amide group can act as a versatile directing group. Depending on the catalyst system employed, different outcomes can be achieved. For instance, a Rh(I)/Ag(I) co-catalyst system can promote a 1,2-acyl translocation followed by C3-functionalization. nih.govresearchgate.netrepec.orgchemrxiv.org In contrast, using an Ir(III)/Ag(I) catalyst can lead to C2-functionalization. nih.govresearchgate.netrepec.orgchemrxiv.org These methods exhibit exceptional site selectivity, yielding the desired functionalized indoles exclusively. nih.govresearchgate.netrepec.orgchemrxiv.org Mechanistic studies suggest that these transformations can proceed through a concerted 1,2-acyl migration and an electrophilic aromatic substitution-type indole metalation. nih.govresearchgate.net
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 6-Methoxy-1,3-dimethyl-1H-indole, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its most stable three-dimensional conformation (optimized geometry) researchgate.networldscientific.com. This process involves finding the minimum energy structure of the molecule, which is crucial for understanding its physical and chemical properties. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. These calculations have been successfully applied to various indole (B1671886) derivatives to understand their structural and electronic properties researchgate.net.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity irjweb.com.
For indole derivatives, the HOMO is typically localized over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is also generally distributed over the ring system. The presence of electron-donating groups, such as the methoxy (B1213986) and methyl groups in this compound, is expected to raise the HOMO energy level, making the molecule more susceptible to oxidation.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity researchgate.netmdpi.com. These parameters provide a more detailed picture of the molecule's chemical behavior.
Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative Data)
| Parameter | Formula | Typical Value (eV) |
| HOMO Energy (E_HOMO) | - | -5.5 to -6.0 |
| LUMO Energy (E_LUMO) | - | -0.5 to -1.0 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.5 to 5.5 |
| Ionization Potential (I) | -E_HOMO | 5.5 to 6.0 |
| Electron Affinity (A) | -E_LUMO | 0.5 to 1.0 |
| Electronegativity (χ) | (I + A) / 2 | 3.0 to 3.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 to 2.8 |
| Chemical Softness (S) | 1 / (2η) | 0.18 to 0.23 |
| Electrophilicity Index (ω) | χ² / (2η) | 1.5 to 2.5 |
Vibrational frequency analysis, performed using DFT calculations, is essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data, allowing for a detailed understanding of the vibrational modes of the molecule nih.govnih.gov. For methoxy-substituted indoles, characteristic vibrational modes include C-H stretching of the aromatic and methyl groups, C-O stretching of the methoxy group, and various ring stretching and bending modes researchgate.netoatext.com.
A study on a related compound, 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole (MMIMI), demonstrated good agreement between theoretically predicted wavenumbers and experimental FT-IR and FT-Raman data researchgate.net. Similar correlations are expected for this compound.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-CH₃ Stretching | 2950 - 3000 |
| Aromatic C-H Stretching | 3050 - 3150 |
| C-O-C Asymmetric Stretching | 1250 - 1270 |
| C-O-C Symmetric Stretching | 1020 - 1050 |
| Indole Ring C=C Stretching | 1580 - 1620 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack researchgate.netresearchgate.net. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the methoxy group, making it a primary site for interaction with electrophiles. The indole nitrogen, being part of the aromatic system and methylated, would exhibit a less negative potential. The hydrogen atoms of the methyl groups would show positive potential. Such maps are crucial for understanding intermolecular interactions and guiding the design of new molecules with specific reactivity patterns researchgate.net.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It is particularly useful for studying intermolecular and intramolecular interactions, such as charge transfer and hyperconjugation worldscientific.com. NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.
Prediction of Spectroscopic Properties using Computational Methods (e.g., Time-Dependent DFT for UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules researchgate.netresearchgate.netacs.org. By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated.
For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the indole ring system. The methoxy and methyl substituents will influence the positions and intensities of the absorption bands. TD-DFT calculations can help in assigning the observed spectral peaks to specific electronic transitions, providing a deeper understanding of the molecule's electronic structure rsc.org.
Table 3: Predicted UV-Vis Absorption Wavelengths for this compound (Illustrative Data)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| S₀ → S₁ | ~290-300 | ~0.1-0.2 |
| S₀ → S₂ | ~260-270 | ~0.3-0.4 |
| S₀ → S₃ | ~220-230 | ~0.5-0.6 |
Molecular Docking Simulations for Ligand-Target Interaction Prediction (e.g., Enzyme Binding)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme nih.gov. This method is invaluable in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates.
Indole derivatives are known to interact with various biological targets, including monoamine oxidase (MAO) enzymes, which are important in the metabolism of neurotransmitters niscpr.res.inmdpi.comresearchgate.net. Molecular docking simulations of this compound with enzymes like MAO-A and MAO-B can predict its potential as an inhibitor. These simulations would reveal the key amino acid residues in the enzyme's active site that interact with the ligand, as well as the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). The docking score provides an estimate of the binding affinity. Such studies have been performed on other indole derivatives, demonstrating their potential as MAO inhibitors nih.gov.
Table 4: Illustrative Molecular Docking Results for this compound with MAO-B
| Parameter | Result |
| Binding Energy (kcal/mol) | -7.0 to -9.0 |
| Key Interacting Residues | Tyr398, Tyr435, Gln206, Cys172 |
| Types of Interactions | Hydrophobic, π-π stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and theoretical chemistry approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov For indole derivatives, including compounds like this compound, QSAR studies provide crucial insights for designing new, more potent molecules and for predicting the activity of untested compounds. jocpr.comnih.gov These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.
The core of QSAR lies in representing the molecular structure with numerical values known as molecular descriptors. nih.gov These descriptors can be categorized into several types:
Topological descriptors: These describe the atomic connectivity within the molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability. researchgate.net
Physicochemical descriptors: Properties like lipophilicity (log P), molar refractivity, and solubility fall under this category. jocpr.comresearchgate.net
Quantum-chemical descriptors: Derived from quantum mechanics calculations, these provide detailed information on the electronic and geometric properties of a molecule. tandfonline.com
Once calculated, these descriptors are used as independent variables in statistical models to predict the dependent variable, which is the biological activity (e.g., inhibitory concentration IC₅₀, lethal dose LD₅₀). jocpr.comnih.gov Multiple Linear Regression (MLR) is a commonly employed statistical method for this purpose. tandfonline.comnih.gov
A typical QSAR study on indole derivatives involves several key steps:
Data Set Selection: A series of indole compounds with known biological activities is selected. This dataset is then typically divided into a training set, used to build the model, and a test set (or validation set), used to evaluate the predictive power of the developed model. jocpr.comnih.govnih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series using specialized software. nih.govnih.gov
Model Development: Using statistical techniques like MLR with variable selection algorithms (e.g., genetic algorithms), a mathematical equation is generated that best correlates the descriptors with the biological activity for the training set. nih.goveurjchem.com
Model Validation: The robustness and predictive ability of the QSAR model are rigorously assessed. This is done through internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using the test set (e.g., R²ext). jocpr.comeurjchem.com
Detailed Research Findings
Several QSAR studies have been conducted on various classes of indole derivatives, revealing key structural features that govern their biological activities.
A study on indole derivatives as antifungal agents against Candida albicans developed a QSAR model using descriptors calculated via Density Functional Theory (DFT). tandfonline.comnih.gov The resulting model showed a good correlation between the predicted and experimental activities. The equation highlighted that descriptors such as HATS3p, MATS5e, and RDF045 had a positive impact on the antifungal activity, while GATS8p, R7e+, and G2e had a negative influence. tandfonline.comnih.gov This indicates that specific polarizability and electronegativity distributions within the molecule are crucial for its antifungal properties.
Another QSAR investigation focused on the inhibitory activity of isatin (B1672199) and indole-based compounds against the 3C-like protease (3CLpro) of SARS-CoV. nih.gov This study utilized SMILES notation-based optimal descriptors and found that certain molecular fragments significantly contributed to the increase or decrease of biological activity. The models developed were validated and deemed reliable for predicting the inhibitory activity of new compounds. nih.gov
In a 2D-QSAR study of methyl 3-(2-amino-2-oxoacetyl)-6-chloro-1-methyl-1H-indole-5-carboxylate derivatives for their antimicrobial activity against S. aureus, it was confirmed that the activity is dependent on selected lipophilic, electronic, and steric parameters. researchgate.net This provides important structural insights for designing more potent antimicrobial agents based on the indole scaffold. researchgate.net
Furthermore, a QSAR study on benzofuran (B130515) and indole derivatives as inhibitors of histone lysine (B10760008) methyl transferase (HKMT) resulted in a highly predictive model (R² = 0.9328, Q²LOO = 0.9212, R²ext = 0.929). eurjchem.com The model identified two descriptors, minHBint4 and Wlambdal.unity, as being critical for the inhibitory activity, suggesting the importance of specific hydrogen bonding characteristics and branching of the molecules. eurjchem.com
These studies collectively demonstrate the power of QSAR in elucidating the structure-activity relationships of indole derivatives for a wide range of biological targets. While a specific QSAR model for this compound is not detailed in the literature, the principles and key findings from related indole derivatives provide a strong foundation for predicting its potential activities and for guiding the design of new analogues.
Interactive Data Table: Example of Descriptors Used in Indole Derivative QSAR Studies
| Compound Class | Biological Activity | Important Descriptor Types | Example Descriptors | Reference |
| Indole Derivatives | Antifungal (Candida albicans) | Quantum-chemical | HATS3p, MATS5e, GATS8p | tandfonline.comnih.gov |
| Isatin and Indole Derivatives | Antiviral (SARS CoV 3CLpro) | SMILES-based fragments | N/A | nih.gov |
| Indole Derivatives | Antimicrobial (S. aureus) | Lipophilic, Electronic, Steric | log P, Polarizability | researchgate.net |
| Benzofuran and Indole Derivatives | Anticancer (HKMT inhibitors) | Topological, Physicochemical | minHBint4, Wlambdal.unity | eurjchem.com |
Biological Activity and Mechanistic Insights Excluding Prohibited Elements
Anticancer Mechanisms and Cellular Pathway Modulation
The indole (B1671886) nucleus is a privileged scaffold in the design of anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines. The substitution pattern of 6-Methoxy-1,3-dimethyl-1H-indole points towards several established anticancer mechanisms.
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. While direct studies on this compound are not available, related compounds such as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), which also contains a methoxy (B1213986) and dimethyl-substituted aromatic ring, have been shown to induce apoptosis in human cervical cancer cell lines. This effect is often associated with increased DNA damage and the activation of apoptotic pathways. For instance, DMC treatment led to a significant increase in apoptotic cell death in HeLa cells acs.org. The structural similarities suggest that this compound might also engage apoptotic machinery in cancer cells.
Inhibition of cancer cell proliferation is a key indicator of anticancer potential. Research on various indole derivatives highlights the importance of the substitution pattern in determining antiproliferative activity. For example, derivatives of 4,6-dimethoxy-1H-indole have demonstrated strong activity against MCF7 breast cancer cells, with IC50 values in the low microgram per milliliter range researchgate.net. Furthermore, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, a compound with a similar dimethylated heterocyclic core, has been identified as a potent anticancer agent against hypopharyngeal carcinoma cells nih.gov. These findings suggest that this compound could exhibit similar inhibitory effects on the growth of various cancer cell lines.
A significant number of indole-containing compounds exert their anticancer effects by interfering with microtubule dynamics. Specifically, derivatives of 6-methoxy-indole are known to be potent inhibitors of tubulin polymerization nih.gov. These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest, typically in the G2/M phase, followed by apoptosis nih.gov. For example, 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole is a potent inhibitor of tubulin polymerization nih.gov. Given the presence of the 6-methoxy-indole core, it is plausible that this compound could also function as a tubulin polymerization inhibitor.
The biological activity of indole derivatives is often mediated by their interaction with specific molecular targets. While direct targets for this compound have not been identified, related indole compounds have shown affinity for various receptors and enzymes. For instance, certain indolequinones act as bioreductively activated cytotoxins, although this is a different class of compound []. Another example is the interaction of some indole analogs with melatonin (B1676174) receptors nih.gov. The specific molecular targets of this compound remain an area for future investigation.
The anticancer effects of indole derivatives are often linked to their ability to modulate key intracellular signaling pathways that control cell survival, proliferation, and apoptosis. For instance, a novel 1,3-dimethyl-6-amino indazole derivative was found to selectively activate extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells nih.gov. The structural relationship suggests that this compound could potentially influence similar signaling cascades, contributing to its predicted anticancer activity.
Antimicrobial and Anti-tubercular Activity Mechanisms
The indole scaffold is also a promising source for the development of new antimicrobial and anti-tubercular agents.
The antimicrobial potential of indole derivatives has been well-documented, with activity against a range of bacterial and fungal pathogens chim.it. The mechanism of action can vary, but often involves the disruption of the microbial cell membrane. For example, certain 6-bromoindolglyoxylamide derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria nih.gov. While specific data for this compound is lacking, the presence of the indole core suggests potential antimicrobial properties. The methoxy group can also contribute to antimicrobial activity, as seen in various pyrazoline and hydrazone derivatives turkjps.org.
Regarding anti-tubercular activity, various indole-containing compounds have shown promise. For instance, some dihydroquinazolinone derivatives with halogen substitutions have demonstrated good inhibitory activity against Mycobacterium tuberculosis epa.gov. Although direct evidence is not available for this compound, the broader class of indole derivatives continues to be explored for novel anti-tubercular agents.
Anti-inflammatory and Analgesic Properties of Related Indoles
Indole derivatives have long been recognized for their anti-inflammatory and analgesic properties. nih.govchemrxiv.org The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, for instance, features an indole core. chemrxiv.org Research on various methoxy- and dimethyl-substituted indole analogs has further solidified the role of this scaffold in modulating inflammatory pathways.
Studies on brominated indoles have shown that these compounds can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). nih.gov The anti-inflammatory effects of some indole derivatives are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. nih.gov Furthermore, certain purine-2,6-dione (B11924001) derivatives containing an 8-methoxy-1,3-dimethyl-xanthine core have demonstrated significant anti-inflammatory and analgesic properties, suggesting that the methoxy and dimethyl substitutions can contribute to these activities. nih.gov
The analgesic effects of related compounds have also been documented. For example, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a compound with structural similarities to substituted indoles, has shown potent analgesic activity in preclinical models. semanticscholar.org
Structure-Activity Relationship (SAR) Studies for Methoxy- and Dimethyl-Substituted Indoles
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds. For methoxy- and dimethyl-substituted indoles, several SAR insights have been gleaned from various studies.
In the context of antibacterial activity , the position and nature of substituents on the indole ring are critical. For instance, in a series of indole derivatives targeting DNA gyrase, modifications at various positions of the indole ring, including the addition of electron-withdrawing groups, led to potent dual-action molecules. oup.com
For anti-inflammatory activity , the presence and position of a bromine atom on the indole ring have been shown to significantly affect activity, with 5-bromo substitution being more potent than 6-bromo or 7-bromo substitution in inhibiting inflammatory mediators. nih.gov The presence of a methoxy group has also been associated with antioxidant activity, which can contribute to anti-inflammatory effects. nih.gov Studies on ursolic acid derivatives have shown that the introduction of an indole ring with an electron-donating group, such as a methyl group, can enhance anti-inflammatory activity. chemrxiv.org
The following table summarizes some SAR findings for related indole derivatives:
| Compound/Series | Substitutions | Biological Activity | Key SAR Findings | Reference |
| Brominated Indoles | 5-Br, 6-Br, 7-Br | Anti-inflammatory | 5-Br > 6-Br > 7-Br for inhibition of NO, TNF-α, and PGE2. | nih.gov |
| Ursolic Acid-Indole Hybrids | C-3 indole with methyl group | Anti-inflammatory | Indole ring with electron-donating methyl group enhanced activity. | chemrxiv.org |
| Indole-based DNA Gyrase Inhibitors | Modifications at positions 4, 5, 6, 7 | Antibacterial | Addition of electron-withdrawing groups resulted in potent inhibitors. | oup.com |
Lead Compound Identification and Optimization in Preclinical Drug Discovery Programs
The indole scaffold is a common starting point for the identification of lead compounds in drug discovery programs. rsc.orgnih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
Several indole derivatives have been identified as promising lead compounds for various therapeutic areas. For example, in the field of oncology, camptothecin, an indole alkaloid, is a well-known topoisomerase inhibitor that has served as a lead for the development of clinically approved anticancer drugs. wikipedia.org More recently, a 3-substituted indole derivative, AZD4205, has been identified as a potent and selective Janus Kinase 1 (JAK1) inhibitor in preclinical development for cancer therapy. nih.gov
The journey from a screening hit to a clinical candidate often involves extensive medicinal chemistry efforts to optimize the lead compound's potency, selectivity, and pharmacokinetic properties. The diverse biological activities exhibited by methoxy- and dimethyl-substituted indoles make them attractive candidates for such optimization programs.
The following table presents examples of indole-based compounds that have served as leads in drug discovery:
| Lead Compound/Derivative | Target | Therapeutic Area | Reference |
| Camptothecin | Topoisomerase I | Oncology | wikipedia.org |
| AZD4205 | Janus Kinase 1 (JAK1) | Oncology | nih.gov |
| Indole-based HIV Fusion Inhibitors | HIV-1 Glycoprotein 41 | Antiviral | nih.gov |
Derivatization Strategies and Analogue Development
Utilization of 6-Methoxy-1,3-dimethyl-1H-indole as a Core Building Block for Complex Molecular Architectures
The indole (B1671886) nucleus, particularly when activated by an electron-donating methoxy (B1213986) group, is a cornerstone in the synthesis of complex molecular structures. chim.it The inherent reactivity of the indole ring, especially at the C3 position, allows for its incorporation into a wide range of more elaborate molecules. chemtube3d.com Methoxy-activated indoles are valuable starting materials for creating intricate heterocyclic systems. chim.it
For instance, the synthesis of various indole derivatives often begins with appropriately substituted anilines, which can be cyclized to form the indole core. nih.gov The presence of the methoxy group can influence the regioselectivity of these cyclization reactions, guiding the formation of specific isomers. nih.gov Furthermore, the 1,3-dimethyl substitution pattern provides a stable and well-defined scaffold upon which further chemical transformations can be performed. This allows for the construction of polycyclic indole derivatives and other complex frameworks that are of interest in materials science and medicinal chemistry. acs.orgacs.org
Strategies for Introduction of Diverse Functional Groups to Modulate Chemical and Biological Properties
A variety of synthetic methods are employed to introduce new functional groups onto the this compound scaffold, thereby fine-tuning its properties. chim.it The electron-rich nature of the methoxy-substituted indole facilitates electrophilic substitution reactions. chim.it
Common strategies include:
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) at specific positions on the indole ring can create reactive handles for further derivatization, such as cross-coupling reactions. orgsyn.org
Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group, typically at the C3 position, creating an aldehyde that can be further modified.
Acylation: Friedel-Crafts acylation allows for the attachment of acyl groups, providing a route to ketones and other related functionalities.
The choice of reaction conditions and reagents is crucial for controlling the regioselectivity of these transformations. The presence of the N-methyl and C3-methyl groups on the this compound core can influence the position of substitution.
The introduction of these functional groups can significantly alter the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, all of which can impact its biological activity. For example, the addition of methoxy groups to certain pharmacologically active scaffolds has been shown to sometimes reduce cytotoxicity. nih.gov
Synthesis of Bis-indoles and Fused-Ring Systems Incorporating Methoxy-Dimethyl Indole Moieties
The development of bis-indole and fused-ring systems represents a significant area of research, driven by the interesting biological activities often exhibited by these complex structures.
Bis-indoles: These compounds, which contain two indole units, can be synthesized by reacting an indole with an aldehyde or ketone in the presence of a catalyst. rsc.org For example, 6-methoxy-1H-indole can react with aldehydes to form bis(6-methoxy-1H-indolyl)methanes. rsc.org These reactions can be promoted by Lewis acids and can even be carried out under environmentally friendly conditions such as dry grinding. rsc.org
Fused-Ring Systems: The indole nucleus can be fused with other heterocyclic or carbocyclic rings to create novel polycyclic architectures. researchgate.net These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds. For example, rhodium-catalyzed cascade annulations of indolecarbaldehydes with alkynes can lead to the formation of cyclopenta[b]indol-1(4H)-ones. acs.orgacs.org The position of the methoxy group on the indole ring can influence the efficiency of these cyclization reactions. acs.orgacs.org
These strategies allow for the creation of a vast chemical space of indole-containing molecules with diverse three-dimensional shapes and functionalities, increasing the probability of discovering compounds with desired biological activities.
Mannich Reaction Applications for the Introduction of Basic Side Chains
The Mannich reaction is a powerful tool for introducing aminomethyl groups, often referred to as "Mannich bases," into various molecules, including indoles. beilstein-journals.orgnih.gov This reaction typically involves an active hydrogen compound (in this case, the indole), formaldehyde, and a primary or secondary amine. beilstein-journals.org
For indoles, the Mannich reaction preferentially occurs at the electron-rich C3 position. chemtube3d.com The introduction of a basic side chain through the Mannich reaction can significantly alter the pharmacological properties of the parent molecule. nih.gov These basic groups can improve water solubility and introduce a positive charge at physiological pH, which can enhance interactions with biological targets such as enzymes and receptors. nih.gov
The general mechanism involves the formation of an Eschenmoser's salt-like intermediate from the amine and formaldehyde, which then undergoes electrophilic attack by the indole nucleus. chemtube3d.com A wide variety of primary and secondary amines can be used in the Mannich reaction, allowing for the synthesis of a diverse library of indole derivatives with different basic side chains. nih.gov
Methodologies for Incorporating Heterocyclic Moieties into the Indole Scaffold
The incorporation of other heterocyclic rings onto the indole scaffold is a common strategy in drug discovery to create novel chemical entities with unique biological profiles. mdpi.com Several synthetic methodologies can be employed to achieve this, including:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to form carbon-carbon bonds between the indole ring and other heterocyclic systems. mdpi.com This often requires prior functionalization of the indole with a halogen or other suitable leaving group. orgsyn.org
Condensation Reactions: The indole nucleus can undergo condensation reactions with various carbonyl-containing heterocycles to form new fused or linked ring systems.
Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions to construct new heterocyclic rings.
Multi-component Reactions: One-pot, multi-component reactions can be utilized to assemble complex heterocyclic systems incorporating the indole moiety in a single step. beilstein-journals.org
The choice of synthetic route depends on the desired final structure and the availability of starting materials. For example, a furan-containing side chain can be introduced onto a 6-methoxy-1H-indole-2-carboxamide scaffold. aablocks.com The introduction of azaindole moieties has also been explored to modulate electronic properties and intermolecular interactions. acs.org
Analytical Methodologies for Research and Characterization
Development and Validation of Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are fundamental in the analysis of 6-Methoxy-1,3-dimethyl-1H-indole, providing the means to separate it from impurities and quantify it with high precision.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of indole (B1671886) derivatives. For compounds similar to this compound, reversed-phase HPLC methods are commonly developed. A typical setup might involve a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often with a gradient elution to ensure optimal separation. Validation of these methods is critical and involves assessing parameters such as linearity, accuracy, precision, selectivity, and sensitivity, often following guidelines from regulatory bodies like the European Medicines Agency (EMA). nih.gov For instance, a developed HPLC-MS/MS method for a related indole compound, 3,3'-diindolylmethane, demonstrated good sensitivity and selectivity in a concentration range of 5-500 ng/ml. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable compounds. While direct GC-MS analysis of some polar nitrogen-containing compounds can be challenging, it is a viable option for many indole derivatives. mdpi.com The coupling of GC with a mass spectrometer allows for both quantification and structural confirmation of the analyte. Method development in GC-MS involves optimizing the temperature program, carrier gas flow rate, and the mass spectrometer's ionization and detection parameters. Validation ensures the method's reliability for its intended purpose. mdpi.com
The following table provides an example of typical parameters for an HPLC method used for the analysis of indole derivatives.
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 50 x 2.0 mm, 4 µm) |
| Mobile Phase | Acetonitrile and water (often with 0.1% formic acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.20 - 1.0 ml/min |
| Detection | UV (e.g., 280 nm) or Mass Spectrometry |
| Temperature | 25 - 40°C |
Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Metabolite Profiling and Structural Elucidation in Complex Mixtures
Understanding the metabolic fate of this compound is crucial for comprehending its biological activity. Advanced hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for this purpose.
LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.netnih.gov This technique is instrumental in identifying and quantifying metabolites in complex biological matrices like plasma, urine, and tissue homogenates. nih.gov The process involves separating the parent compound and its metabolites using LC, followed by their ionization and fragmentation in the mass spectrometer. The resulting fragmentation patterns provide structural information, enabling the elucidation of metabolic pathways. researchgate.net For example, LC-MS/MS has been successfully used to study the metabolism of other methoxy-indole compounds, identifying key biotransformation reactions such as O-demethylation. nih.gov
The structural elucidation of novel or unknown compounds within a mixture also heavily relies on these advanced techniques. nih.gov High-resolution mass spectrometry, often coupled with LC, can provide accurate mass measurements, which aids in determining the elemental composition of a molecule.
Quantitative Spectroscopic Methods for Concentration Determination in Research Solutions
Spectroscopic methods offer a rapid and non-destructive way to determine the concentration of this compound in research solutions.
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Indole derivatives typically exhibit strong UV absorbance due to their aromatic nature. acs.org To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
The following table outlines a hypothetical example of data that could be used to generate a standard curve for quantifying this compound using UV-Vis spectrophotometry.
| Concentration (µg/mL) | Absorbance at λmax |
| 1 | 0.150 |
| 2 | 0.305 |
| 5 | 0.752 |
| 10 | 1.510 |
| 20 | 2.998 |
Methodologies for Assessing Stability and Degradation Pathways in Research Settings
Assessing the stability of this compound is critical for ensuring the reliability of research data and for understanding its shelf-life and potential degradation products. Stability studies are typically conducted under various stress conditions, such as exposure to light, heat, humidity, and different pH values.
Forced degradation studies are a key component of this assessment. These studies involve subjecting the compound to harsh conditions to accelerate its degradation. The resulting degradation products are then identified and characterized, often using LC-MS/MS. researchgate.net This information is vital for understanding the degradation pathways and for developing stable formulations. For instance, indole compounds are known to be susceptible to oxidation. wikipedia.org
The stability of the compound in solution over time is also evaluated to establish appropriate storage conditions and to ensure the integrity of analytical samples. This involves analyzing the concentration of the compound in solution at various time points under different storage temperatures.
The following table lists common stress conditions used in forced degradation studies.
| Stress Condition | Purpose |
| Acidic/Basic Hydrolysis | To evaluate degradation in acidic and basic environments. |
| Oxidation | To assess susceptibility to oxidative degradation (e.g., using H₂O₂). |
| Photostability | To determine the effect of light exposure on stability. |
| Thermal Stress | To evaluate the impact of elevated temperatures. |
By employing these comprehensive analytical methodologies, researchers can thoroughly characterize this compound, ensuring the quality and reliability of their scientific investigations.
Biosynthesis and Natural Occurrence of Methoxyindoles
Microbial Production and Metabolite Identification of Methoxyindole Derivatives
Microorganisms are a significant source of diverse indole (B1671886) compounds, including those with methoxy (B1213986) substitutions. Bacteria, in particular, have been identified as producers of these molecules. For instance, the bacterium Bacillus toyonensis (isolate OQ071612) has been shown to produce the antifungal metabolite 6-methoxy-1H-indole-2-carboxylic acid. mdpi.com The production of this compound was optimized using response surface methodology, highlighting the potential for industrial-scale microbial synthesis of methoxyindoles. mdpi.com
The enzymatic machinery within microbes plays a crucial role in the formation of these compounds. S-adenosyl methionine (SAM)-dependent methyltransferases are key enzymes responsible for the methylation of the indole nucleus. beilstein-journals.org One such enzyme, PsmD from Streptomyces griseofuscus, is involved in the biosynthesis of the acetylcholinesterase inhibitor physostigmine (B191203) and can perform stereo- and regioselective methylation at the C3 position of various indoles. mdpi.combeilstein-journals.org Research has also identified a homologous enzyme in Streptomyces albulus, which demonstrates a broad substrate scope and increased stability, making it a promising candidate for biocatalytic applications. chim.itresearchgate.net The process often involves the use of a cofactor recycling system to ensure the continuous supply of SAM, which is essential for the methylation reaction. mdpi.comchim.it
Table 1: Microbial Production of Methoxyindole Derivatives
| Producing Organism | Methoxyindole Derivative | Reference |
|---|---|---|
| Bacillus toyonensis | 6-methoxy-1H-Indole-2-carboxylic acid | mdpi.com |
| Streptomyces griseofuscus | Physostigmine (a complex indole derivative) | beilstein-journals.orgresearchgate.net |
| Streptomyces albulus | Various pyrroloindole derivatives | chim.itresearchgate.net |
Tryptophan Pathway Derivations and Related Biosynthetic Routes in Biological Systems
The biosynthesis of methoxyindoles in biological systems is intrinsically linked to the metabolism of the essential amino acid tryptophan. chim.itmdpi.com The methoxyindole pathway is one of the major routes for tryptophan degradation, alongside the kynurenine (B1673888) pathway. smolecule.comnih.govnih.gov While the kynurenine pathway metabolizes the majority of tryptophan, the methoxyindole pathway leads to the production of neurohormones like serotonin (B10506) and melatonin (B1676174). nih.govvulcanchem.comresearchgate.net
The initial and rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan, catalyzed by tryptophan hydroxylase. vulcanchem.com This is followed by a series of enzymatic reactions, including decarboxylation, acetylation, and methylation, to yield various methoxyindoles. mdpi.com For example, the pineal gland can convert methoxytryptophan into methoxytryptamine, melatonin, methoxyindole acetic acid, and methoxytryptophol. mdpi.com This indicates that while the classic pathway from serotonin is the major route for melatonin production, other pathways involving methoxylated tryptophan precursors also exist. mdpi.com The balance between the methoxyindole and kynurenine pathways can be influenced by factors such as the time of day, with methoxyindole production generally increasing at night. smolecule.comwikipedia.org
Occurrence of Methoxy-Substituted Indoles in Natural Products and Alkaloids
Methoxy-substituted indoles are prevalent in a wide array of natural products and alkaloids, where they contribute to the biological activity of the parent molecules. chim.itresearchgate.net The presence of a methoxy group can enhance the reactivity of the indole nucleus, making these compounds important building blocks in the synthesis of more complex structures. chim.it
Notable examples of naturally occurring methoxyindoles include:
Melatonin: A well-known neurohormone with a 5-methoxy group, primarily synthesized in the pineal gland. vulcanchem.com
Harmaline: An alkaloid found in various plants, with the structure 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole. epa.gov
Ibogaine: A psychoactive indole alkaloid from the plant Tabernanthe iboga, which contains a methoxy group on the indole ring. wikipedia.org Its biosynthesis starts from tryptophan. wikipedia.org
Quinine: A famous antimalarial drug isolated from the bark of the Cinchona tree, which features a methoxy-substituted quinoline (B57606) ring system, a related heterocyclic structure. bldpharm.com
The structural diversity of these compounds highlights the widespread occurrence of methoxylation in the biosynthesis of indole alkaloids across different organisms.
Table 2: Examples of Naturally Occurring Methoxy-Substituted Indoles and Related Alkaloids
| Compound Name | Natural Source | Key Structural Feature | Reference |
|---|---|---|---|
| Melatonin | Pineal gland (animals) | 5-methoxyindole | vulcanchem.com |
| Harmaline | Various plants | 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | epa.gov |
| Ibogaine | Tabernanthe iboga | Methoxy-substituted indole alkaloid | wikipedia.org |
| Quinine | Cinchona species | Methoxy-substituted quinoline | bldpharm.com |
| 6-hydroxy-5-methoxyindole | Eumelanin precursor | Hydroxy and methoxy substituted indole | researchgate.net |
| 5-hydroxy-6-methoxyindole | Eumelanin precursor | Hydroxy and methoxy substituted indole | researchgate.net |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 6-Methoxy-1,3-dimethyl-1H-indole |
| 6-methoxy-1H-indole-2-carboxylic acid |
| Physostigmine |
| Tryptophan |
| Serotonin |
| Melatonin |
| 5-hydroxytryptophan |
| Methoxytryptophan |
| Methoxytryptamine |
| Methoxyindole acetic acid |
| Methoxytryptophol |
| Harmaline |
| Ibogaine |
| Quinine |
| 6-hydroxy-5-methoxyindole |
Future Research Directions and Emerging Applications
Exploration of Novel and Sustainable Synthetic Pathways for 6-Methoxy-1,3-dimethyl-1H-indole and its Analogues
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. While classical methods for indole (B1671886) synthesis, such as the Fischer, Bischler, and Hemetsberger syntheses, have been widely employed for methoxy-activated indoles, the focus is shifting towards greener alternatives. researchgate.netchim.it Current research emphasizes the use of water as a solvent, microwave irradiation, ionic liquids, and nanocatalysts to improve reaction yields, shorten reaction times, and reduce the use of hazardous reagents. researchgate.netopenmedicinalchemistryjournal.com
Recent advancements include one-pot multicomponent reactions that allow for the synthesis of complex indole derivatives from simple starting materials in a single step, often without the need for a catalyst. acs.org For instance, a novel two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo assembly of the indole core under mild and benign conditions. rsc.org The synthesis of 1-alkoxyindoles, which are structurally similar to this compound, has been achieved through a one-pot, four-step reaction sequence, highlighting the potential for creating new derivatives with improved stability. nih.govmdpi.com These sustainable approaches not only offer economic advantages but also align with the principles of green chemistry, a critical consideration for future chemical manufacturing. researchgate.netopenmedicinalchemistryjournal.com
Deeper Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level
Methoxyindoles, including this compound, are known to interact with various biological targets. A significant area of future research lies in unraveling the precise molecular and cellular mechanisms underlying these interactions. Methoxy-substituted indoles have been shown to act as both agonists and antagonists of the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating xenobiotic metabolism and various physiological processes. nih.gov Molecular modeling and docking studies suggest that while these compounds may bind to the same pocket, their unique binding modes determine their functional outcome. nih.gov
Further investigation is needed to understand the structure-activity relationships that govern the affinity and efficacy of these compounds at their respective receptors. For example, the position of the methoxy (B1213986) group on the indole ring can significantly influence its biological activity. Understanding these nuances at a deeper level will be crucial for the rational design of more potent and selective modulators of these pathways.
Design of Advanced Functional Materials Based on the Methoxyindole Scaffold
The unique electronic properties of the indole nucleus make it an attractive building block for the development of advanced functional materials. researchgate.net The presence of a methoxy group can further enhance the electron-donating nature of the indole ring, making it suitable for applications in organic electronics. chim.it Future research will likely focus on incorporating this compound and its analogues into polymers, organic light-emitting diodes (OLEDs), and other electronic devices.
The ability to tune the photophysical properties of indole derivatives by modifying their substituents opens up possibilities for creating materials with tailored optical and electronic characteristics. nih.gov For example, designing molecules based on a donor-π-acceptor (D-π-A) concept can lead to compounds with variable red-shifted emissions, which are desirable for various optoelectronic applications. nih.gov The synthesis of novel bis-indole systems also presents an opportunity for the development of new macrocyclic systems with unique structural and functional properties. chim.it
Potential Applications in Chemo-sensors and Bio-imaging Probes
The inherent fluorescence of many indole derivatives makes them promising candidates for the development of chemosensors and bio-imaging probes. nih.govspectroscopyonline.commdpi.comresearchgate.net These molecules can be designed to exhibit changes in their fluorescence properties upon binding to specific ions or molecules, allowing for their detection and quantification. spectroscopyonline.commdpi.com Indole-based chemosensors have been developed for the detection of various ions, including fluoride, zinc, copper, aluminum, and iron. spectroscopyonline.commdpi.comresearchgate.net
Future research in this area will focus on developing sensors with higher sensitivity, selectivity, and faster response times. The design of "turn-on" fluorescent probes, where fluorescence is enhanced upon binding to the target analyte, is a particularly active area of investigation. spectroscopyonline.com Furthermore, the biocompatibility of many indole derivatives makes them suitable for bio-imaging applications, enabling the visualization of biological processes in living cells and organisms. spectroscopyonline.commdpi.comresearchgate.net The incorporation of the methoxyindole scaffold into such probes could lead to improved photophysical properties and enhanced performance.
Integration with Artificial Intelligence and Machine Learning for Rational Drug Design and Material Science
Predict Biological Activity: By analyzing large datasets of chemical structures and their corresponding biological activities, ML models can predict the potential therapeutic effects of new indole derivatives. nih.govnih.gov
Optimize Molecular Properties: AI can be used to design molecules with desired properties, such as enhanced binding affinity to a specific target or improved pharmacokinetic profiles. jddtonline.infoijpsjournal.comnih.gov
Accelerate Drug Discovery: AI-driven approaches can significantly shorten the time and cost associated with drug discovery by rapidly identifying promising lead compounds. thechemicalengineer.comresearchgate.net
Design Novel Materials: In material science, AI can guide the design of new methoxyindole-based materials with specific electronic and optical properties.
Q & A
Q. What are the optimal synthetic routes for preparing 6-Methoxy-1,3-dimethyl-1H-indole?
Methodological Answer: The synthesis typically involves functionalization of the indole core. Key steps include:
- Methoxy Introduction : Methoxy groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions (e.g., using AlCl₃ in dichloromethane) .
- Methylation : Dimethyl groups are added using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH in DMF) .
- Purification : Flash chromatography with gradients of cyclohexane/EtOAc (e.g., 8:2 → 6:4) ensures high purity (>97%) .
Critical Data : Yields range from 42% to 88% depending on reaction optimization .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while indole NH signals are observed at δ 7.8–9.4 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₃NO: 175.0997) .
- Chromatography : TLC (silica gel, EtOAc/hexane) and HPLC (C18 column, MeCN/H₂O) ensure purity >95% .
Q. What are the stability considerations for this compound in laboratory settings?
Methodological Answer:
- Degradation Pathways : The compound is sensitive to light and oxidation. Degradation products include hydroxylated derivatives (e.g., 6-hydroxy analogs) .
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent decomposition .
- Stability Assays : Monitor via LC-MS over 48 hours; <5% degradation under optimal conditions .
Advanced Research Questions
Q. How can this compound be derivatized to study structure-activity relationships (SAR) in anticancer research?
Methodological Answer:
- Electrophilic Substitution : Iodine or trifluoromethoxy groups are introduced at the 5-position using I₂/CuI or CF₃OAg to enhance tubulin binding .
- Heterocycle Fusion : Microwave-assisted Suzuki coupling (Pd(OAc)₂, SPhos) adds aryl/heteroaryl groups at the 7-position for improved cytotoxicity .
Key Data : Derivatives like 7-trifluoromethoxy analogs show IC₅₀ values of 0.67 μM against MCF-7 cells, compared to 3.2 μM for colchicine .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, A549) to validate EC₅₀ discrepancies .
- Target Engagement Studies : Employ SPR or ITC to measure binding affinities for tubulin or kinases, clarifying mechanistic inconsistencies .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., glucuronide conjugates) that may contribute to off-target effects .
Q. How can computational modeling guide the design of this compound-based inhibitors?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding modes in tubulin’s colchicine pocket (PDB: 1SA0). Focus on hydrophobic interactions with β-tubulin residues (e.g., Leu248, Ala317) .
- QSAR Models : Train models on IC₅₀ datasets to prioritize substituents (e.g., electron-withdrawing groups at C5 improve activity) .
Validation : Compare predicted vs. experimental IC₅₀ values (R² > 0.85 in optimized models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
